3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-2-29(26,27)22-13-6-7-16-15-17(10-11-19(16)22)21-20(23)12-14-28(24,25)18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPQYUMLGBTDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Synthesis of Tetrahydroquinoline Derivative: The tetrahydroquinoline derivative can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the tetrahydroquinoline derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has several research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The tetrahydroquinoline moiety may interact with aromatic residues in proteins, further enhancing its binding affinity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Tetrahydroquinoline Derivatives
Key Observations:
Sulfonyl Group Variations: The target compound’s ethanesulfonyl group (C2) may offer a balance between metabolic stability and solubility compared to propylsulfonyl (C3, ) or cyclobutanecarbonyl (). Benzenesulfonyl vs. halogenated benzenesulfonyl (): The absence of halogens in the target compound might reduce steric hindrance and improve binding kinetics at flat receptor pockets.
THQ Core Modifications :
- The 6-position substitution (propanamide in the target compound vs. benzyl in 4g) influences receptor affinity. Propanamide’s flexibility may allow for better adaptation to MOR’s extracellular loops .
Pharmacological Implications :
- MOR agonists like DAMGO and fentanyl () show that small structural changes (e.g., acyl vs. sulfonyl groups) dramatically affect intrinsic activity. The target compound’s dual sulfonyl groups could stabilize active receptor conformations, similar to full agonists like DAMGO .
Biological Activity
The compound 3-(benzenesulfonyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, target identification, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzenesulfonyl moiety and a tetrahydroquinoline derivative. Its molecular formula is , with a molecular weight of approximately 366.44 g/mol. The presence of the sulfonamide group is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of derivatives related to this compound. Specifically, N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives have shown activity against both gram-positive and gram-negative bacteria. The mechanism of action appears to be non-surfactant based, as indicated by carboxyfluorescein leakage assays that demonstrated no significant membrane disruption effects compared to control samples .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Gram-positive Activity | Gram-negative Activity | Target Enzymes |
|---|---|---|---|
| BSTHQ Derivative 1 | Yes | Yes | MurD |
| BSTHQ Derivative 2 | Yes | No | Not identified |
| BSTHQ Derivative 3 | No | Yes | Not identified |
Molecular modeling studies have been employed to identify potential biological targets for these compounds. The MurD enzyme , involved in bacterial cell wall synthesis, has been highlighted as a significant target. Inhibition studies suggest that the compound may interfere with the enzymatic activity crucial for bacterial proliferation .
Case Studies
A notable study investigated the effects of various BSTHQ derivatives on bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings indicated that certain derivatives exhibited selective inhibition of MurD, leading to impaired bacterial growth. This suggests that modifications in the sulfonamide group can enhance potency against specific pathogens .
Cytotoxicity and Safety Profile
Preliminary assessments of cytotoxicity indicate that while the compound exhibits potent antimicrobial properties, it maintains a relatively low cytotoxic profile against mammalian cells. This characteristic is vital for therapeutic applications, as it suggests a favorable safety margin for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
